![molecular formula C26H24N4O4S B2681912 N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955738-56-4](/img/structure/B2681912.png)
N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
The compound exhibits remarkable antimicrobial properties. Researchers have synthesized a derivative, 6-bromo-1,3-benzodioxole-5-carboxaldehyde, which effectively inhibits the growth of bacteria (such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus) and fungi (including Phythium sp. and Curvularria pallescens). In fact, it outperforms standard antibiotics like streptomycin and tetracycline. Given its natural origin (derived from 1,3-benzodioxole-5-carboxaldehyde), this compound holds promise as a bio-based antimicrobial agent, especially as industries seek alternatives to petrochemical feedstocks .
Fluorescent Dyes
The core structure of this compound, [1,3]-dioxolo[4,5-f]benzodioxole (DBD), and its derivatives have applications as fluorescent dyes. Starting from commercially available precursors (such as piperonal), researchers can easily synthesize DBD-based dyes. These dyes find use in various fields, including biological imaging, materials science, and chemical sensing .
Flavor and Fragrance Industry
Piperonal, the parent compound, has a pleasant floral odor and is used in the flavor and fragrance industry. It contributes to the aroma of certain flowers and is employed in perfumes, cosmetics, and food flavorings. Its non-toxic nature and appealing scent make it a valuable ingredient .
Mosquito Repellent
Piperonal has been discovered to be an effective mosquito repellent. In laboratory tests, a 2% piperonal solution demonstrated nearly twice the efficacy of a 50% solution of diethyltoluamide (a common commercial insect repellent) against clothing lice. Its non-volatility and safety profile enhance its suitability for this purpose .
Agrochemicals
Given its antimicrobial properties, this compound could find applications in agriculture. It may serve as a potential fungicide or bactericide, contributing to crop protection and sustainable farming practices.
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c31-24(15-8-9-20-21(12-15)34-14-33-20)30-26-29-23-18(5-3-7-22(23)35-26)25(32)27-11-10-16-13-28-19-6-2-1-4-17(16)19/h1-2,4,6,8-9,12-13,18,28H,3,5,7,10-11,14H2,(H,27,32)(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFNQQVPPNXBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCC5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide |
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